methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative with a complex structure featuring two pyrazole rings. The parent pyrazole ring (1H-pyrazole-3-carboxylate) is substituted at the 1-position by a methyl group linked to a second pyrazole moiety (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl). This compound is listed in chemical catalogs with a purity of ≥95% and is categorized under hazardous materials due to its reactive nitro group . Its molecular weight is approximately 289.27 g/mol (calculated).
Pyrazole derivatives are widely used in pharmaceutical and agrochemical research due to their versatile reactivity and biological activity . The nitro group in this compound likely enhances its electron-withdrawing properties, influencing its stability and interaction with biological targets.
Properties
IUPAC Name |
methyl 1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-7-10(16(18)19)8(2)15(12-7)6-14-5-4-9(13-14)11(17)20-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFNEILDZPGANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by nitration and esterification steps . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Research indicates that methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate exhibits several biological activities, including:
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. A notable study reported that compounds similar to this compound demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Antitumor Activity
The compound's structure suggests potential anticancer properties. In vitro assays have indicated that similar pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values of approximately 5 µM against liver cancer cells (HepG2) and 8 µM against lung cancer cells (A549), highlighting their potential as anticancer agents .
Antimicrobial Effects
Research has also explored the antimicrobial properties of pyrazole derivatives. Preliminary studies have demonstrated that this compound and related compounds show activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating their potential use in treating bacterial infections .
Case Studies
Several case studies have documented the effects of pyrazole derivatives, including this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound was shown to reduce pro-inflammatory cytokine levels significantly when administered at concentrations of 10 µM. The results suggest a dose-dependent response indicative of its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of pyrazole derivatives revealed that this compound inhibited cell proliferation in HepG2 cells by inducing apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group and pyrazole rings play crucial roles in its reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Observations:
Functional Group Variations: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid analog . Furan and benzaldehyde substituents introduce aromatic or planar structures, which may influence π-π stacking interactions in drug design .
Synthetic Utility :
- The aldehyde group in 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde allows for further derivatization via condensation or nucleophilic addition reactions .
- The carboxylic acid analog serves as a precursor for ester or amide derivatives, expanding its utility in medicinal chemistry .
Biological Activity
Methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃N₅O₄
- Molecular Weight : 279.25 g/mol
- CAS Number : 1006437-94-0
Pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. These mechanisms include:
- Anti-inflammatory Activity : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies indicate that certain pyrazole derivatives can significantly reduce edema in animal models .
- Antimicrobial Properties : The compound demonstrates efficacy against various bacterial strains and fungi. Research indicates that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Aspergillus niger at low concentrations .
1. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound were tested in carrageenan-induced rat paw edema models, showing significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
2. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties. A study screened various pyrazole compounds against multiple bacterial and fungal strains, revealing promising results for this compound in inhibiting the growth of Bacillus subtilis and Candida albicans at concentrations as low as 40 µg/mL .
3. Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Anti-inflammatory Activity
In a study conducted by Bandgar et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using an acetic acid-induced capillary permeability model in mice. The study found that specific derivatives exhibited significant anti-inflammatory activity with minimal side effects on gastrointestinal health .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazoles revealed that this compound showed effective inhibition against Mycobacterium tuberculosis strains at concentrations lower than traditional antibiotics .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves:
Pyrazole Ring Formation : Condensation of hydrazines with diketones or β-ketoesters under acidic conditions.
Nitration : Introduction of the nitro group at the 4-position of the pyrazole ring using HNO₃/H₂SO₄ or acetyl nitrate .
Alkylation : Substitution at the 1-position of the pyrazole core using a methylating agent (e.g., methyl iodide) .
Esterification : Introduction of the carboxylate group via reaction with methyl chloroformate.
Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., methyl groups at 3,5-positions, nitro group at 4-position) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
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¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups, nitro proximity effects) and carbon backbone .
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X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects .
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FT-IR : Identifies functional groups (e.g., ester, nitro) and hydrogen bonding .
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Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Technique Key Functional Groups Analyzed Evidence Reference ¹H NMR Methyl, nitro, pyrazole CH XRD Crystal structure, bond lengths FT-IR C=O, NO₂, C-N stretches
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during the nitration step?
- Methodological Answer :
- Temperature Control : Nitration at 0–5°C reduces undesired oxidation byproducts .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Catalysis : Employ zeolites or sulfuric acid to enhance regioselectivity .
- Monitoring : TLC or HPLC tracks reaction progress; quenching with ice prevents over-nitration .
Q. What computational strategies support the analysis of this compound’s bioactivity and enzyme inhibition potential?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity .
- MD Simulations : Assess stability of ligand-enzyme complexes over nanosecond timescales .
Q. How do structural modifications (e.g., substituent variation) influence the compound’s physicochemical and bioactive properties?
- Methodological Answer :
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Lipophilicity : Introducing alkyl groups (e.g., cyclopentyl) enhances membrane permeability .
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Electron Effects : Nitro groups increase electrophilicity, improving interactions with nucleophilic enzyme residues .
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Steric Effects : Bulkier substituents at the 1-position may hinder binding to flat active sites .
Modification Site Impact on Property Evidence Reference 3,5-Dimethyl Increased steric hindrance 4-Nitro Enhanced electrophilicity Methyl Ester Solubility in polar solvents
Q. What are the challenges in assessing the ecological toxicity and degradation pathways of this compound?
- Methodological Answer :
- Data Gaps : Limited ecotoxicological studies (e.g., LC₅₀ for aquatic organisms) .
- Degradation Studies : Use HPLC-MS to identify metabolites under UV irradiation or microbial action .
- Soil Mobility : Evaluate logP values to predict adsorption in soil matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
